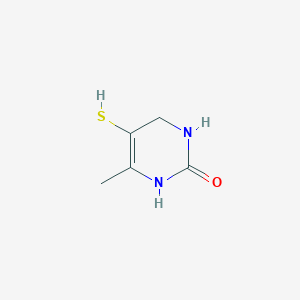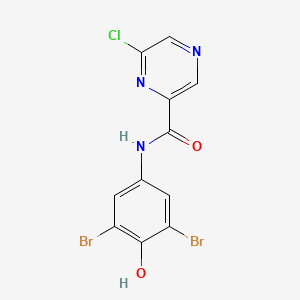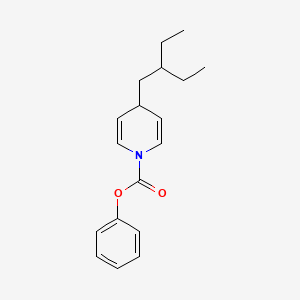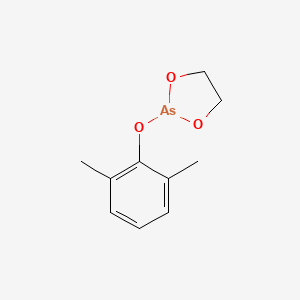
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- is a chemical compound with the molecular formula C10H13AsO3 It is characterized by the presence of a dioxarsolane ring and a dimethylphenoxy group
Preparation Methods
The synthesis of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- typically involves the reaction of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- can be compared with other similar compounds, such as:
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl-: This compound has additional methyl groups, which may affect its chemical properties and reactivity.
2-(2,6-dimethylphenoxy)-1,3,2-dioxarsolane: This compound has a similar structure but may differ in its specific applications and reactivity
The uniqueness of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- lies in its specific chemical structure and the resulting properties, which make it suitable for various applications.
Properties
CAS No. |
650600-75-2 |
|---|---|
Molecular Formula |
C10H13AsO3 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-1,3,2-dioxarsolane |
InChI |
InChI=1S/C10H13AsO3/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11/h3-5H,6-7H2,1-2H3 |
InChI Key |
VXHQWUXSZZZZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O[As]2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


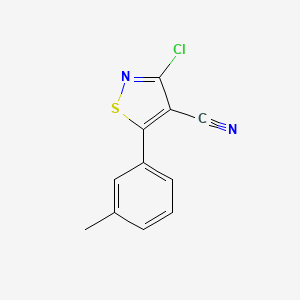
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)
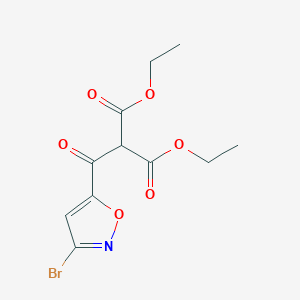

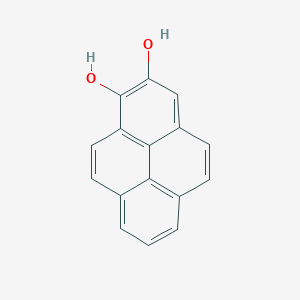

![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)
![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)
